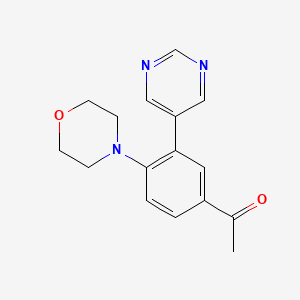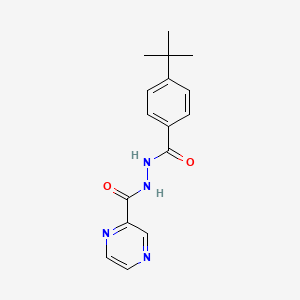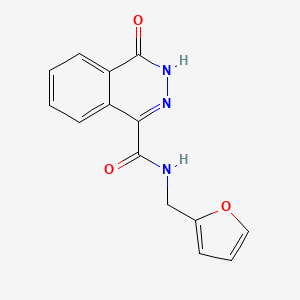![molecular formula C19H21F2N3O2 B5616419 (3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)
(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related difluorophenyl-piperidinyl methanone compounds involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. These materials undergo amidation, Friedel-Crafts acylation, and hydration to yield the target compound with reasonable overall yields. This method demonstrates the accessibility of starting materials and the efficiency of the process (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis of related compounds reveal the stability and geometrical parameters through DFT analysis, vibrational study, and comparison with experimental data. The HOMO-LUMO energy gap and molecular electrostatic potential maps help in understanding the charge distribution and reactive sites of the molecule (C. Sivakumar et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be deduced from their synthesis and structural analysis. The presence of functional groups like difluorophenyl and piperidinyl methanone suggest potential for various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The electronic properties derived from DFT calculations indicate the molecule's ability to participate in charge transfer reactions (C. S. Karthik et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for its application in synthesis. X-ray crystallography and spectroscopic techniques such as IR, NMR, and mass spectrometry provide detailed insights into the compound's physical characteristics (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties are largely determined by the functional groups present in the compound. The difluorophenyl and piperidinyl groups suggest a potential for interactions through hydrogen bonding and π-π interactions, influencing the compound's reactivity and stability. Computational studies and experimental findings provide evidence of these interactions and their impact on the compound's chemical behavior (Katrina E. Doherty et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(3,4-difluorobenzoyl)piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-2-17(24-9-3-8-22-24)19(26)23-10-6-13(7-11-23)18(25)14-4-5-15(20)16(21)12-14/h3-5,8-9,12-13,17H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPAIYXIHZLFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)
![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)



![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)


![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)